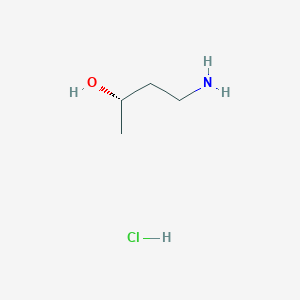

(2S)-4-aminobutan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-4-aminobutan-2-ol hydrochloride, commonly known as ABH, is a chiral amine compound that has been used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 181.6 g/mol. ABH is an important molecule for scientists due to its wide range of biochemical and physiological effects. Its structure is composed of a primary amine group, a secondary amine group, and a hydrochloride group, which gives it its unique properties.

Scientific Research Applications

Biocatalytic Synthesis

A study by Hernández et al. (2017) highlights the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid, a compound related to (2S)-4-aminobutan-2-ol hydrochloride, using a biocatalytic one-pot cyclic cascade. This method couples an aldol reaction with a transamination process, utilizing formaldehyde and alanine as starting materials. The approach demonstrates the potential of biocatalysis in creating chiral building blocks essential for drug development and industrial applications (Hernández et al., 2017).

Improved Synthesis Methods

Capon et al. (2020) describe an improved synthesis of 4-aminobutanenitrile, a precursor to (2S)-4-aminobutan-2-ol hydrochloride. Their method involves the Co(II) catalyzed reduction of 4-azidobutanenitrile, leading to higher yields and demonstrating the importance of optimizing synthesis routes for industrial precursors to neurological disorder therapeutics (Capon et al., 2020).

Fluorinated Amino Acids Synthesis

Research by Pigza et al. (2009) on the stereoselective synthesis of fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid involves a transformation that could be applicable to derivatives of (2S)-4-aminobutan-2-ol hydrochloride. This study underscores the utility of chiral compounds in synthesizing amino acids with potential pharmaceutical applications (Pigza et al., 2009).

Anticonvulsant Properties

A study on the anticonvulsant, local anesthetic, and hemodynamic properties of chiral aminobutanol derivatives of xanthone by Jastrzębska-Więsek et al. (2008) explores the pharmacological potential of compounds structurally related to (2S)-4-aminobutan-2-ol hydrochloride. The findings reveal significant anticonvulsant and local anesthetic activities, highlighting the therapeutic potential of aminobutanol derivatives (Jastrzębska-Więsek et al., 2008).

Antimycobacterial Activities

Moreth et al. (2014) investigate the antimycobacterial activities of hydroxyethylsulfonamides derived from (2S,3S)-Boc-phenylalanine epoxide, showcasing the importance of amino acid derivatives, similar to (2S)-4-aminobutan-2-ol hydrochloride, in developing treatments for bacterial infections. The study emphasizes the role of free amino groups and sulfonamide moieties in biological activity (Moreth et al., 2014).

Mechanism of Action

- By blocking these channels, the compound modulates calcium influx, which has significant effects on vascular tone and cardiac function .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

properties

IUPAC Name |

(2S)-4-aminobutan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(6)2-3-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFFBSGGCNBWLJ-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4-aminobutan-2-ol hydrochloride | |

CAS RN |

1807920-03-1 |

Source

|

| Record name | (2S)-4-aminobutan-2-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[D]isoxazol-3-YL)ethanol](/img/structure/B1279936.png)

![Benzo[d]isoxazol-3-ylmethanamine](/img/structure/B1279938.png)

![(5-Fluorobenzo[d]isoxazol-3-yl)methanamine hydrochloride](/img/structure/B1279940.png)

![3-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1279951.png)

![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)

![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)